molecular formula C7H9BrClN B11882308 3-(Bromomethyl)aniline hydrochloride

3-(Bromomethyl)aniline hydrochloride

Cat. No.: B11882308
M. Wt: 222.51 g/mol
InChI Key: MVAFBOSSAYGFOK-UHFFFAOYSA-N
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Description

3-(Bromomethyl)aniline hydrochloride is an organic compound that features a bromomethyl group attached to the third position of an aniline ring, with the hydrochloride salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)aniline hydrochloride typically involves the bromination of 3-methyl aniline. The process can be summarized in the following steps:

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Major Products:

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include quinones and other oxidized derivatives.

    Reduction: Products include reduced aniline derivatives.

Scientific Research Applications

3-(Bromomethyl)aniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules and probes.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)aniline hydrochloride largely depends on its reactivity as a bromomethylated aniline. The bromomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The aniline ring can participate in various electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

  • 3-(Chloromethyl)aniline hydrochloride
  • 3-(Iodomethyl)aniline hydrochloride
  • 3-(Methylthio)methyl aniline hydrochloride

Comparison:

Properties

Molecular Formula

C7H9BrClN

Molecular Weight

222.51 g/mol

IUPAC Name

3-(bromomethyl)aniline;hydrochloride

InChI

InChI=1S/C7H8BrN.ClH/c8-5-6-2-1-3-7(9)4-6;/h1-4H,5,9H2;1H

InChI Key

MVAFBOSSAYGFOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)CBr.Cl

Origin of Product

United States

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